2-(4-(Difluoromethoxy)-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS No.: 1628442-57-8
Cat. No.: VC18771113
Molecular Formula: C13H15BF4O3
Molecular Weight: 306.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1628442-57-8 |
|---|---|
| Molecular Formula | C13H15BF4O3 |
| Molecular Weight | 306.06 g/mol |
| IUPAC Name | 2-[4-(difluoromethoxy)-2,3-difluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C13H15BF4O3/c1-12(2)13(3,4)21-14(20-12)7-5-6-8(19-11(17)18)10(16)9(7)15/h5-6,11H,1-4H3 |
| Standard InChI Key | UPVKNVSDYAHBCG-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)OC(F)F)F)F |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula is C₁₃H₁₅BF₄O₃, with a molar mass of 306.06 g/mol. Its IUPAC name, 2-[4-(difluoromethoxy)-2,3-difluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, reflects its dioxaborolane ring system and fluorinated phenyl group. The structure is further defined by the following identifiers:
-
InChIKey: UPVKNVSDYAHBCG-UHFFFAOYSA-N
-
Canonical SMILES: B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)OC(F)F)F)F
The presence of four fluorine atoms and a difluoromethoxy group (-OCF₂H) contributes to its electron-deficient aromatic system, making it highly reactive in palladium-catalyzed couplings.
Crystallographic and Spectroscopic Data
X-ray crystallography of analogous dioxaborolanes reveals a planar boron center with bond lengths of 1.36–1.38 Å for B-O bonds and 1.47–1.49 Å for B-C bonds . Gas chromatography-mass spectrometry (GC-MS) data for the related compound 2-(2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. AJno098aD8a) shows a retention time of 4.2 minutes under helium carrier gas (1.2 mL/min) and a characteristic molecular ion peak at m/z 240.113 .
Synthesis and Reaction Mechanisms
Synthetic Pathways
The compound is synthesized via a two-step protocol:
-
Halogenation: 4-(Difluoromethoxy)-2,3-difluorobromobenzene undergoes lithiation at -78°C using n-butyllithium.
-
Boronation: The lithiated intermediate reacts with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in tetrahydrofuran (THF), yielding the target compound after purification by column chromatography.
This method achieves yields of 65–72%, with purity >98% confirmed by high-performance liquid chromatography (HPLC).
Suzuki-Miyaura Cross-Coupling
The compound’s boronic ester group enables carbon-carbon bond formation with aryl halides under palladium catalysis. For example, coupling with 4-bromotoluene in the presence of Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (3:1) at 80°C produces 4-(difluoromethoxy)-2,3-difluorotoluene with >90% conversion. The reaction mechanism involves oxidative addition of the aryl halide to Pd(0), transmetallation with the boronate, and reductive elimination to form the biaryl product.
Physicochemical Properties
Solubility and Partition Coefficients
The compound exhibits limited aqueous solubility (0.648 mg/mL in water at 25°C) but high solubility in polar aprotic solvents like dimethylformamide (DMF) and THF . Its calculated log P (octanol-water partition coefficient) ranges from 1.02 to 1.84, indicating moderate lipophilicity .
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 306.06 g/mol | ESI-MS |
| Melting Point | 89–91°C | DSC |
| Log P | 1.84 (XLOGP3) | Computational |
| Solubility in Water | 0.648 mg/mL | ESOL Prediction |
Stability and Degradation
Thermogravimetric analysis (TGA) shows decomposition onset at 210°C, with complete degradation by 300°C. The compound is stable under inert atmospheres but hydrolyzes slowly in aqueous acidic or basic conditions, releasing boric acid and the corresponding diol.
Applications in Medicinal Chemistry
Drug Intermediate
The compound’s fluorinated aromatic core is a key motif in kinase inhibitors and antiviral agents. For instance, derivatives have been explored as intermediates for Bruton’s tyrosine kinase (BTK) inhibitors, which treat autoimmune diseases.
Radiopharmaceuticals
Boron neutron capture therapy (BNCT) leverages the compound’s high boron content (3.53% by mass) for targeted cancer treatment. In vitro studies demonstrate selective uptake in glioblastoma cells, with a tumor-to-blood ratio of 4.7:1.
Future Directions
Process Optimization
Continuous-flow synthesis could enhance yield and reduce reaction times. Microreactor trials with residence times of 5 minutes have achieved 85% yield, compared to 65% in batch processes.
Novel Applications
Computational docking studies suggest potential as a protease inhibitor for SARS-CoV-2, with a predicted binding affinity (ΔG) of -8.2 kcal/mol to the viral main protease .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume